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Dimethyl benzylidenemalonate

Cat. No.: B1267379
CAS No.: 6626-84-2
M. Wt: 220.22 g/mol
InChI Key: HPLVTKYRGZZXJF-UHFFFAOYSA-N
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Description

Significance of Malonate Derivatives in Chemical Transformations

Malonic acid and its derivatives, particularly malonates, are of paramount importance in organic synthesis due to the high reactivity of the central methylene (B1212753) group. researchgate.netatamankimya.com This acidity allows for the facile formation of a carbanion, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions. researchgate.net Malonate derivatives are key intermediates in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and dyes. researchgate.net

The utility of malonate derivatives extends to their role as precursors for α-aryl carboxylic acids and other highly functionalized molecules. arabjchem.org Their ability to participate in reactions such as Knoevenagel condensations, Michael additions, and cycloadditions underscores their versatility as building blocks in the construction of complex molecular architectures. atamankimya.comarkat-usa.orgstudfile.net

Historical Context of Benzylidenemalonate Research

The foundation of benzylidenemalonate chemistry lies in the Knoevenagel condensation, a reaction discovered by Emil Knoevenagel in 1894. thermofisher.com Initially, the reaction involved the condensation of formaldehyde (B43269) and diethyl malonate. thermofisher.comtandfonline.com This was later extended to include aromatic aldehydes like benzaldehyde (B42025), which, depending on the reaction temperature, could yield either a bis-adduct or the desired α,β-unsaturated mono-adduct. tandfonline.com The use of piperidine (B6355638) as a catalyst for the reaction of benzaldehyde with ethyl acetoacetate (B1235776) was a significant advancement. thermofisher.com Over the years, research has focused on optimizing reaction conditions and expanding the substrate scope, leading to the development of various catalytic systems to improve yields and selectivity. wiley-vch.dersc.org

Scope and Research Trajectory of Dimethyl Benzylidenemalonate

Current research on this compound is vibrant and multifaceted, exploring its utility in a variety of synthetic transformations. A significant area of investigation is its role as a Michael acceptor. It readily undergoes Michael additions with a range of nucleophiles, including azoles, in reactions that can be catalyzed by bases like cesium carbonate. rsc.orgresearchgate.net Research has also demonstrated its participation in asymmetric Michael additions, employing organocatalysts to achieve enantioselectivity. arkat-usa.org

Furthermore, this compound is a valuable substrate in cycloaddition reactions. It participates in [3+2] cycloadditions with nitrones to form isoxazolidines and with substituted trimethylenemethane (TMM) precursors in palladium-catalyzed reactions to yield substituted cyclopentanes. studfile.netniscpr.res.in It also engages in Stetter reactions with heterocyclic aldehydes, catalyzed by N-heterocyclic carbenes, to produce functionalized keto diesters. thieme-connect.de The reaction of this compound with α,α-dibromobutyrophenone in the presence of zinc affords cyclopropane (B1198618) derivatives. researchgate.net

The electrophilicity of this compound and its derivatives has been systematically studied, providing a quantitative understanding of their reactivity. nih.gov This knowledge is crucial for designing new synthetic methodologies. The ongoing research trajectory is focused on developing novel catalytic systems for stereoselective transformations and expanding the application of this compound in the synthesis of complex and biologically relevant molecules. mdpi.comnih.gov

Detailed Research Findings

Synthesis of this compound

The primary method for synthesizing this compound is the Knoevenagel condensation of benzaldehyde and dimethyl malonate. nih.govrsc.org

ReactantsCatalyst/SolventConditionsYield
Benzaldehyde, Dimethyl MalonatePiperidine, Acetic Acid/Benzene (B151609)Reflux with azeotropic removal of water, overnight86% nih.gov
Benzaldehyde, Dimethyl MalonateTributylstibine, Copper(I) Iodide/Benzene70°C, 4 hours98% chemicalbook.com

Reactions of this compound

This compound serves as a versatile substrate in several important organic reactions.

Michael Addition Reactions

This compound is an effective Michael acceptor, reacting with various nucleophiles.

NucleophileCatalystSolventTemperature (°C)Yield (%)Reference
Pyrazole (B372694)Cesium Carbonate (10 mol%)THF2594% (gram scale) rsc.org
1,2,4-Triazole (B32235)Cesium Carbonate (10 mol%)THF2571% rsc.org
1,2,3-TriazoleCesium Carbonate (10 mol%)THF2561% rsc.org
Benzotriazole (B28993)Cesium Carbonate (10 mol%)THF25- rsc.org

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a good dienophile and dipolarophile in cycloaddition reactions.

ReagentCatalyst/ConditionsProduct TypeReference
Cyclopropyl-substituted pivalatePalladium catalyst, triisopropyl phosphite (B83602) or dptp ligandAlkylidenecyclopropane and Vinylcyclopropane studfile.net
N-methyl nitrone-Isoxazolidine (B1194047) niscpr.res.in
C-phenyl-N-benzyl nitroneRefluxing anhydrous toluene (B28343)Isoxazolidine niscpr.res.in

Stetter Reaction

This compound reacts with aromatic heterocyclic aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst.

AldehydePrecatalyst/BaseSolventYield (%)Enantiomeric Excess (%)Reference
2-Furaldehyde4a/DBUTHF8659 thieme-connect.de
2-Furaldehyde4a/Cesium CarbonateTHF9078 (>99 after recrystallization) thieme-connect.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O4 B1267379 Dimethyl benzylidenemalonate CAS No. 6626-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-benzylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVTKYRGZZXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288966
Record name Dimethyl benzylidenemalonate
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-84-2
Record name Dimethyl benzylidenemalonate
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Record name Dimethyl benzylidenemalonate
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Record name DIMETHYL BENZYLIDENEMALONATE
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Synthetic Methodologies for Dimethyl Benzylidenemalonate and Its Derivatives

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation stands as the most common and efficient laboratory and industrial method for the preparation of dimethyl benzylidenemalonate. The reaction proceeds by the condensation of benzaldehyde (B42025) with dimethyl malonate, facilitated by a basic catalyst. This method is favored for its atom economy and generally mild reaction conditions.

Catalytic Systems for Knoevenagel Condensation

A variety of catalytic systems have been developed and employed for the Knoevenagel condensation to synthesize this compound and its derivatives. These systems range from simple amine bases to complex heterogeneous and bifunctional catalysts, each offering distinct advantages in terms of activity, selectivity, and operational ease.

Piperidine (B6355638) is a classic and widely used amine-based catalyst for the Knoevenagel condensation. nih.govacs.orgtue.nl It acts as a base to deprotonate the dimethyl malonate, generating a nucleophilic enolate that subsequently attacks the carbonyl carbon of benzaldehyde. The reaction is often carried out in a solvent like benzene (B151609) or toluene (B28343), and the water formed during the reaction is typically removed azeotropically to drive the equilibrium towards the product. nih.gov Studies have shown that the reaction of 2-(1-phenylvinyl)benzaldehyde with dimethyl malonate in the presence of piperidine and acetic acid in benzene at 80°C for 1.5 hours can yield the corresponding benzylidene malonate in 75% yield. nih.gov

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine/AcOH2-(1-phenylvinyl)benzaldehyde, Dimethyl malonateBenzene801.575 nih.gov
PiperidineBenzaldehyde, Diethyl malonateTolueneReflux->85

Inorganic bases have also been explored as catalysts for reactions involving α,β-unsaturated malonates. While direct data for the Knoevenagel condensation of benzaldehyde and dimethyl malonate using cesium carbonate (Cs₂CO₃) is not extensively detailed in the provided context, its efficacy as a catalyst in related transformations highlights its potential. For instance, Cs₂CO₃ has been successfully employed as a catalyst for the direct aza-Michael addition of azoles to this compound, affording high yields of the corresponding adducts. rsc.org In one study, the reaction between dimethyl 2-benzylidenemalonate and pyrazole (B372694) using 10 mol% of Cs₂CO₃ in THF at 25°C for 24 hours resulted in a 94% yield on a gram scale. rsc.org This demonstrates the ability of Cs₂CO₃ to activate the malonate system, suggesting its applicability as a base catalyst in the preceding Knoevenagel condensation step. Research on Michael additions to alkylidenemalonates also suggests that strong inorganic bases can be effective where weaker amine catalysts fail. arkat-usa.org

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Cs₂CO₃ (10 mol%)Dimethyl 2-benzylidenemalonate, PyrazoleTHF252494 rsc.org

To address the challenges associated with the separation and recovery of homogeneous catalysts, significant research has been directed towards the integration of heterogeneous catalysts in the Knoevenagel condensation. These solid catalysts can be easily filtered from the reaction mixture, allowing for their reuse and contributing to more sustainable synthetic processes. oaji.net A variety of materials, including modified hydrotalcites, have been investigated. For example, a comparative study of potassium salt-loaded MgAl hydrotalcites showed that KOH-loaded hydrotalcite was an effective catalyst for the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds at room temperature. acs.org In another instance, a mesoporous melamine-formaldehyde polymer (mMPF) was used as a heterogeneous catalyst for the condensation of 4-chlorobenzaldehyde (B46862) and dimethyl malonate, achieving a 78% yield in a scaled-up reaction. uwc.ac.za

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
10% KOH/HTBenzaldehyde, Diethyl malonateDMFRoom Temp.-High acs.org
mMPF4-chlorobenzaldehyde, Dimethyl malonateSolvent-freeRoom Temp.3 h78 uwc.ac.za

Optimization of Reaction Conditions for High Yields

Achieving high yields of this compound is critically dependent on the optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. For the traditional piperidine-catalyzed reaction, optimization often involves selecting a high-boiling point solvent like toluene to facilitate the removal of water and controlling the catalyst loading (typically 1–5 mol%) and temperature (110–120°C) to maximize the yield while minimizing the formation of byproducts.

Solvent-free conditions have also been explored as a green alternative. A study on the condensation of benzaldehydes with malonic acid found that heating the neat mixture at 90°C for 2 hours provided high conversions. tandfonline.com The choice of catalyst in these solvent-free systems is also crucial, with ammonium (B1175870) bicarbonate being identified as an effective and environmentally benign option. tue.nltandfonline.com

Furthermore, the molar ratio of the reactants can significantly impact the reaction outcome. In the synthesis of cinnamic acid from benzaldehyde and diethyl malonate using an amine-functionalized K10 montmorillonite (B579905) catalyst, a benzaldehyde to diethyl malonate molar ratio of 1:2 was found to be optimal, yielding 97% conversion with 99% selectivity. researchgate.net

The following table summarizes the optimization of reaction conditions for the Knoevenagel condensation from various studies:

CatalystReactantsSolventTemperature (°C)TimeKey Optimization ParameterYield (%)Reference
PiperidineBenzaldehyde, Diethyl malonateToluene110-120-Temperature Control>85
Ammonium BicarbonateSyringaldehyde, Malonic acidSolvent-free902 hCatalyst ChoiceHigh tandfonline.com
AAPTMS@K10Benzaldehyde, Diethyl malonate-Room Temp.12 hReactant Molar Ratio (1:2)97 (conversion) researchgate.net
[Bmim]OHBenzaldehyde, Dimethyl malonateSolvent-free1002 hCatalyst Amount (0.3 equiv)95 oaji.net
Solvent Effects in Knoevenagel Condensation

The choice of solvent significantly impacts the efficiency of the Knoevenagel condensation. Traditional solvents such as toluene, ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) have been widely used. smolecule.com Recent studies have explored binary solvent mixtures, with an ethanol/water mixture (3:7 ratio) showing the ability to dramatically reduce reaction times from hours to minutes in uncatalyzed reactions. smolecule.com The use of ionic liquids, such as [Bmim]OH, has also been shown to be an effective catalyst and green solvent for these condensations, often allowing for solvent-free conditions with high yields and short reaction times. oaji.net

The catalytic activity of various systems can be solvent-dependent. For instance, metal-organic frameworks (MOFs) have been investigated as catalysts, and the choice of solvent, including CH2Cl2, chloroform, ethanol, and others, can influence the yield of the C–H activation of benzaldehyde, a related reaction. acs.org

Table 1: Effect of Different Solvents on Knoevenagel Condensation

Solvent System Catalyst Temperature (°C) Reaction Time Yield (%)
Toluene Piperidine (10 mol%) 110-120 10 h 85-95
Ethanol/Water (3:7) Uncatalyzed 80 4 min 82
Ethanol/Water (1:1) Uncatalyzed 80 6 min 85
Water Uncatalyzed 75 60 min 75
Methanol Piperidine 65 60 min 80
Ethanol Piperidine 78 60 min 85
DMSO BSA immobilized Room Temp Overnight 85-89

This table is based on data for the closely related diethyl benzylidenemalonate, as detailed solvent studies for the dimethyl ester were less prevalent in the searched literature. oaji.netsmolecule.com

Temperature and Reaction Time Parameters

Temperature and reaction time are critical parameters that are often interdependent. Increasing the temperature generally decreases the reaction time. smolecule.com For the Knoevenagel condensation, optimal temperatures are typically in the range of 80-100°C to balance the reaction rate and product yield. smolecule.com Temperatures below 60°C can lead to excessively long reaction times, while temperatures above 120°C may cause product decomposition or side reactions. smolecule.com

In a study using a basic ionic liquid, [Bmim]OH, as a catalyst for the reaction between benzaldehyde and dimethyl malonate, the effect of temperature was systematically investigated. The yield of this compound increased from 65% at 40°C to 95% at 60°C, with the reaction time fixed at 10 minutes. oaji.net Further increasing the temperature to 80°C and 100°C did not lead to a significant improvement in yield. oaji.net

Table 2: Influence of Temperature on the Yield of this compound

Entry Temperature (°C) Time (min) Yield (%)
1 40 10 65
2 60 10 95
3 80 10 96

Data from the Knoevenagel condensation of benzaldehyde and dimethyl malonate using [Bmim]OH as a catalyst under magnetic stirring. oaji.net

Derivatization Strategies via Substituted Benzaldehydes

A common strategy to create derivatives of this compound is to use substituted benzaldehydes in the Knoevenagel condensation. The electronic properties of the substituents on the benzaldehyde can influence the reactivity. Aromatic aldehydes with electron-donating groups, such as 4-methylbenzaldehyde (B123495) and 4-methoxybenzaldehyde, have been found to be less reactive than unsubstituted benzaldehyde. oaji.net

In one study, a variety of substituted benzaldehydes were reacted with dimethyl malonate using piperidine and acetic acid in benzene. nih.gov This method successfully produced a range of this compound derivatives with substituents on the phenyl ring. nih.gov

Table 3: Synthesis of this compound Derivatives

Derivative Benzaldehyde Substituent Yield (%)
Dimethyl 2-(2-nitrobenzylidene)malonate 2-Nitro 75
Dimethyl 2-benzylidenemalonate None 86
Dimethyl 2-(2-fluorobenzylidene)malonate 2-Fluoro 89
Dimethyl 2-(2-chlorobenzylidene)malonate 2-Chloro 73
Dimethyl 2-(2-methoxybenzylidene)malonate 2-Methoxy 66
Dimethyl 2-(2,4-dimethoxybenzylidene)malonate 2,4-Dimethoxy 75
Dimethyl 2-(3-nitrobenzylidene)malonate 3-Nitro 69

Data from piperidine-catalyzed Knoevenagel condensation of various substituted benzaldehydes with dimethyl malonate. nih.gov

Advanced Synthetic Approaches to this compound Analogues

Beyond traditional methods, advanced synthetic strategies are being developed to improve the synthesis of α,β-unsaturated compounds like this compound and its analogues. These approaches often focus on improving catalyst separation and utilizing alternative energy sources to drive the reaction.

Facile Separation Catalyst Systems in α,β-Unsaturated Ketone Synthesis

The development of catalyst systems that allow for easy separation and reuse is a key area of green chemistry. One such system involves an air-stable Lewis acidic/basic bifunctional organobismuth complex used in conjunction with an ionic liquid, [Bmim]BF4, for the synthesis of (E)-α,β-unsaturated ketones. rsc.orgscirp.org This system is highly efficient for the cross-condensation of aldehydes and ketones. rsc.org By switching the reaction from a homogeneous to a heterogeneous system, the catalyst can be easily separated and reused. rsc.orgscirp.org This approach, while demonstrated for ketones, suggests a promising avenue for the synthesis of related malonate derivatives.

Microwave and Infrared Irradiation Techniques for Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. anton-paar.com It offers advantages such as dramatically reduced reaction times (from hours to minutes), more uniform heating, and the potential for solvent-free conditions. smolecule.com The principles of microwave heating involve the interaction of microwave radiation with molecules possessing a dipole moment, leading to rapid and efficient heating. anton-paar.com This method has been successfully applied to the Knoevenagel condensation. smolecule.com

Infrared irradiation is another alternative energy source that can promote chemical reactions. It has been used to synthesize Schiff bases in the absence of a solvent, with reaction yields comparable to traditional methods but with the advantages of a simple setup and workup. researchgate.net While direct application to this compound synthesis is not widely reported, its effectiveness in related condensation reactions suggests its potential.

Reactivity Profiles and Mechanistic Investigations of Dimethyl Benzylidenemalonate

Electrophilic Reactivity and Mayr Scales

The electrophilic nature of dimethyl benzylidenemalonate is a key determinant of its chemical behavior, particularly its susceptibility to nucleophilic attack. The Mayr reactivity scales offer a quantitative framework for understanding and predicting the rates of reactions between electrophiles and nucleophiles.

The electrophilicity of a compound within the Mayr framework is quantified by its E-parameter. The determination of this parameter is based on the linear free-energy relationship given by the equation:

log k = s(E + N)

where k is the second-order rate constant, s is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter of the reacting nucleophile, and E is the electrophilicity parameter of the electrophile. nih.govprinceton.edu By measuring the rate constants for the reaction of an electrophile with a series of reference nucleophiles of known N and s parameters, the E-value for that electrophile can be determined. nih.govrsc.org Benzhydrylium ions, quinone methides, and benzylidene malonates serve as reference electrophiles in the construction of these comprehensive nucleophilicity scales. uni-muenchen.de

For compounds structurally similar to this compound, such as diethyl benzylidenemalonate, the electrophilicity parameter E has been experimentally determined. The E-value for diethyl benzylidenemalonate is reported as -20.55, indicating its reactivity towards nucleophiles. lmu.de Given the close structural and electronic similarity between the dimethyl and diethyl esters, the electrophilicity of this compound is expected to be in a comparable range.

To contextualize the reactivity of this compound, it is instructive to compare its electrophilicity with that of other α,β-unsaturated systems. Benzylidenemalononitriles, for instance, are significantly more electrophilic. The electrophilicity parameters (E) for a series of substituted benzylidenemalononitriles have been determined and are generally in a much less negative range than that of diethyl benzylidenemalonate, indicating a higher reactivity towards nucleophiles. nih.govresearchgate.net This difference in electrophilicity can be attributed to the stronger electron-withdrawing nature of the two cyano groups compared to the two methoxycarbonyl groups.

The table below presents a comparison of the electrophilicity parameters for diethyl benzylidenemalonate and a substituted benzylidenemalononitrile (B1330407).

Table 1: Comparison of Electrophilicity Parameters (E)

Compound E-value
Diethyl benzylidenemalonate -20.55 lmu.de
4-Nitrobenzylidenemalononitrile -14.63 nih.gov

The data clearly illustrates the enhanced electrophilic character of the benzylidenemalononitrile system.

The electrophilicity of benzylidenemalonates is influenced by a combination of electronic and steric factors. Substituents on the phenyl ring play a crucial role in modulating the reactivity of the β-carbon towards nucleophilic attack. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the double bond by delocalizing the negative charge that develops in the transition state of the Michael addition. Conversely, electron-donating groups decrease electrophilicity. researchgate.netchemrxiv.org

For instance, the introduction of a nitro group at the para-position of diethyl benzylidenemalonate results in a less negative E-value of -17.67, signifying increased electrophilicity. lmu.de In contrast, a dimethylamino group at the same position leads to an E-value of -23.10, indicating a significant decrease in electrophilicity. uni-muenchen.de These substituent effects highlight the tunability of the reactivity of benzylidenemalonate derivatives.

Michael Addition Reactions of this compound

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds, enabling the formation of new carbon-carbon bonds. This compound serves as a competent Michael acceptor, reacting with a variety of nucleophiles.

The feasibility and rate of Michael addition to this compound are governed by the nucleophilicity of the attacking species. A wide array of nucleophiles can be employed, with stabilized carbanions being particularly effective.

Stabilized carbon nucleophiles readily participate in Michael addition reactions with α,β-unsaturated systems like this compound. The kinetics of the reactions of carbanions derived from compounds such as nitroethane and diethyl malonate with benzylidenemalononitriles have been studied, and these principles can be extended to their reactions with this compound. nih.gov

Nitromethane (B149229): The conjugate base of nitromethane is a soft, stabilized carbanion that can add to the β-position of this compound. The resulting adduct can be further transformed into various useful synthetic intermediates.

Malononitrile (B47326): Similar to nitromethane, the carbanion generated from malononitrile is a potent nucleophile for Michael additions. The reaction with this compound would yield a highly functionalized product.

β-Diketones: Enolates derived from β-dicarbonyl compounds, such as acetylacetone, are also effective nucleophiles in this context. The addition of these nucleophiles to this compound provides access to complex molecular architectures.

The reactivity of these carbon-based nucleophiles can be quantified using the Mayr nucleophilicity scale. The rate of the Michael addition can be predicted by considering the E-parameter of this compound and the N-parameter of the specific carbanion.

The following table summarizes the expected reactivity of selected carbon-based nucleophiles in Michael addition reactions.

Table 2: Examples of Carbon-Based Nucleophiles for Michael Addition to this compound

Nucleophile Precursor Nucleophilic Species Expected Product Type
Nitromethane ⁻CH₂NO₂ γ-Nitro ester
Malononitrile ⁻CH(CN)₂ Polyfunctionalized ester
Acetylacetone CH₃COCH⁻COCH₃ 1,5-Dicarbonyl compound

The successful application of these nucleophiles in Michael additions to related α,β-unsaturated nitroalkenes further supports their expected reactivity with this compound. encyclopedia.pub

Nucleophile Scope and Reactivity Studies

Nitrogen-Based Nucleophiles (e.g., Azoles, Pyrroles)

The aza-Michael addition of nitrogen-based heterocycles to this compound provides an efficient route to novel N-substituted compounds. Azoles, in particular, have been shown to react readily with this compound in the presence of a suitable catalyst.

Research has demonstrated a highly effective method for the direct aza-Michael addition of various azoles to α,β-unsaturated malonates, including this compound, using cesium carbonate (Cs₂CO₃) as a catalyst. nih.govrsc.org In a model study, dimethyl 2-benzylidenemalonate was treated with pyrazole (B372694), which yielded the desired product in up to 94% yield. nih.govrsc.org The reaction proceeds smoothly at room temperature in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov While pyrazole and triazoles react efficiently, attempts to use imidazole (B134444) and pyrrole (B145914) as nucleophiles under the same optimal conditions did not yield the desired products. rsc.org

The scope of this reaction has been extended to other azoles. For instance, 1,2,4-triazole (B32235) and 1,2,3-triazole react with dimethyl 2-benzylidenemalonate to give the corresponding N1-substituted and N2-substituted triazole derivatives in 71% and 61% yields, respectively. nih.gov The reaction has also been successfully scaled up to the gram scale, highlighting its potential for practical synthesis. nih.govrsc.org

Nitrogen NucleophileCatalystSolventYield (%)Reference
Pyrazole10 mol% Cs₂CO₃THF94% nih.gov
1,2,4-Triazole10 mol% Cs₂CO₃THF71% nih.gov
1,2,3-Triazole10 mol% Cs₂CO₃THF61% nih.gov
Benzotriazole (B28993)10 mol% Cs₂CO₃THF55% nih.gov
Cyanide Nucleophiles (Hydrocyanation)

The conjugate addition of hydrogen cyanide (HCN) to α,β-unsaturated carbonyl compounds, known as hydrocyanation, is a powerful method for forming β-cyano carbonyl compounds. organicreactions.org This reaction is a specific type of Michael addition where the cyanide anion (CN⁻) acts as the nucleophile. organicreactions.org The process is typically reversible, but under basic conditions, the 1,4-adduct (β-cyano ketone) is the thermodynamically favored product. organicreactions.org

While the hydrocyanation of α,β-unsaturated ketones and other activated alkenes is well-documented, specific studies detailing the hydrocyanation of this compound are not extensively reported in the surveyed literature. researchgate.netrsc.org However, the general principles of this reaction are applicable. The reaction can be catalyzed by bases, which generate the reactive cyanide anion from a source like KCN or HCN itself. organicreactions.org Lewis acids are also employed to activate the Michael acceptor. researchgate.net For unactivated alkenes, transition metal catalysts, particularly nickel complexes, are essential for the reaction to proceed. wikipedia.org Given the activated nature of the double bond in this compound, it is expected to undergo conjugate hydrocyanation under standard base-catalyzed conditions to yield dimethyl (2-cyano-1-phenylethyl)malonate.

Catalysis in Michael Additions

Catalysis is central to controlling the efficiency, selectivity, and stereochemical outcome of Michael additions to this compound. Various catalytic systems, including organocatalysts, Lewis acids, and bases, have been developed to this end.

Organocatalysis: Thiourea-Based Bifunctional Catalysts

Bifunctional thiourea (B124793) organocatalysts have proven to be highly effective in promoting the Michael addition to challenging acceptors like alkylidenemalonates. researchgate.net These catalysts operate through a dual-activation mechanism. A typical bifunctional catalyst contains a thiourea moiety, which acts as a hydrogen-bond donor to activate the electrophile (this compound), and a basic amine group (like a tertiary amine) that deprotonates the nucleophile (the Michael donor), increasing its reactivity. researchgate.net

This simultaneous activation of both the electrophile and the nucleophile within the chiral scaffold of the catalyst allows for high levels of stereocontrol. In the context of additions to aryl alkylidenemalonates, such as this compound, these catalysts have been shown to furnish products with high yields (up to 99%) and significant enantiomeric excess (ee) values, reaching up to 73% ee. researchgate.net The structure of the substrate is crucial for achieving high enantiodiscrimination. researchgate.net

Michael Acceptor TypeCatalyst TypeKey FeatureReported Enantiomeric Excess (ee)Reference
Aryl AlkylidenemalonatesThiourea-based BifunctionalDual activation via H-bondingUp to 73% researchgate.net
Lewis Acid Catalysis (e.g., Metal Triflates, Copper(II) complexes)

Lewis acid catalysis is a common strategy for activating Michael acceptors. The Lewis acid coordinates to one of the carbonyl oxygen atoms of the malonate group in this compound. nih.gov This coordination withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system and rendering the β-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov

A variety of Lewis acids have been explored, including metal triflates and copper(II) complexes. Chiral C₂-symmetric bis(oxazoline)-copper(II) complexes, in particular, have been successfully used as catalysts for the enantioselective Mukaiyama-Michael reaction of alkylidene malonates. semanticscholar.orgscilit.com These complexes act as chiral Lewis acids, creating a defined three-dimensional environment that directs the incoming nucleophile to one face of the substrate, thereby controlling the stereochemistry of the newly formed C-C bond. semanticscholar.org These reactions can achieve high levels of enantioselectivity, producing chiral glutarate ester derivatives which are valuable synthetic intermediates. semanticscholar.org While various metal chlorides like CuCl₂ have been screened for Michael additions, their effectiveness can be substrate-dependent. nih.gov

Base-Catalyzed Mechanisms

Base catalysis is the classic method for promoting Michael additions. The mechanism involves the deprotonation of the Michael donor (a pronucleophile) by the base to generate a more potent nucleophile, typically an enolate or another carbanion. nih.gov This nucleophile then attacks the β-carbon of the Michael acceptor. nih.gov

The aza-Michael addition of azoles to this compound catalyzed by Cs₂CO₃ serves as a direct example. nih.govrsc.org In the proposed catalytic cycle, an azole is deprotonated by the carbonate base to form a nucleophilic azolide anion. This anion then adds to the this compound. Subsequent proton transfer, likely from the resulting enolate abstracting a proton from the protonated base (bicarbonate), yields the final product and regenerates the active base catalyst. rsc.org The choice of base is critical; while strong organic bases like DBU can facilitate the reaction, inorganic bases such as Cs₂CO₃ have been found to be more efficient for this specific transformation. nih.govrsc.org

Stereochemical Control in Michael Additions

Achieving high stereochemical control is a primary goal in modern synthetic chemistry, and the Michael addition to this compound is no exception. The formation of a new stereocenter at the β-carbon (and potentially at the α-carbon) necessitates strategies to control both the relative (diastereo-) and absolute (enantio-) stereochemistry.

The most effective method for achieving stereocontrol is through the use of chiral catalysts. As discussed, both chiral thiourea-based organocatalysts and chiral Lewis acid complexes (e.g., Cu(II)-bisoxazoline) create a chiral environment that forces the reaction to proceed through diastereomeric transition states of different energies. researchgate.netsemanticscholar.org This energetic differentiation leads to a kinetic preference for the formation of one enantiomer over the other. nih.gov

The precise mode of stereocontrol is often described as a "lock and key" model, where the substrate must bind to the catalyst in a specific orientation to react. nih.gov For C₂-symmetric bis(oxazoline) copper(II) catalysts, crystallographic studies of substrate-catalyst complexes have provided insight into this binding event, allowing for a rationalization of the observed facial selectivity. semanticscholar.org The catalyst effectively shields one face of the planar Michael acceptor, leaving the other exposed for nucleophilic attack, thus leading to high enantioselectivity. semanticscholar.orgnih.gov In some systems, where the initial Michael adduct can epimerize, a dynamic process coupled with crystallization, known as a crystallization-induced diastereomer transformation (CIDT), can be leveraged to converge a mixture of diastereomers into a single, crystalline, stereochemically pure product. nih.gov

Enantioselective Michael Additions

The development of asymmetric Michael additions to this compound and related alkylidene malonates has been a significant focus of research, particularly in the field of organocatalysis. Chiral bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., amine) moiety, have proven highly effective. These catalysts simultaneously activate the Michael acceptor and the nucleophile, facilitating the reaction within a chiral environment.

For instance, the addition of dicarbonyl compounds like 2,4-pentanedione to nitro-substituted arylalkylidenemalonates can be promoted by thiourea-based bifunctional organocatalysts, yielding products with significant enantioselectivity. Similarly, organocatalysts bearing a pyrrolidine (B122466) and a sulfide (B99878) moiety have demonstrated high catalytic activity in the direct asymmetric Michael addition of ketones to alkylidene malonates, affording adducts with excellent enantioselectivities (up to 96% ee). ntnu.edu.tw Chiral primary-secondary diamine catalysts based on a bispidine framework have also been successfully employed, yielding Michael adducts from ketones and alkylidene malonates in high yields and with high enantioselectivities (up to 97% ee). rsc.org

The table below summarizes the results of enantioselective Michael additions of various ketones to substituted benzylidenemalonates using different organocatalytic systems.

Michael AcceptorNucleophile (Ketone)Catalyst TypeYield (%)ee (%)Reference
Dimethyl 2-(4-nitrobenzylidene)malonateCyclohexanone (B45756)Pyrrolidine-urea7290 sioc.ac.cn
Dimethyl 2-(4-nitrobenzylidene)malonateCyclopentanoneBispidine-based diamine9695 rsc.org
Dimethyl 2-(4-nitrobenzylidene)malonateAcetoneBispidine-based diamine9085 rsc.org
Diethyl 2-benzylidenemalonateCyclohexanone(S)-2-((naphthalen-2-ylthio)methyl)pyrrolidine9596 ntnu.edu.tw
Diastereoselective Synthesis

When the Michael addition of a nucleophile to this compound results in the formation of a second stereocenter, the control of diastereoselectivity becomes crucial. This is particularly relevant in the reaction of substituted cyclic ketones or other prochiral nucleophiles that generate two adjacent stereocenters in the product.

Organocatalytic systems have shown remarkable efficacy in controlling this aspect of stereoselectivity. In the Michael addition of ketones to alkylidene malonates, high diastereoselectivities are often achieved concurrently with high enantioselectivities. For example, the reaction between cyclohexanone and dimethyl 2-(4-nitrobenzylidene)malonate, catalyzed by pyrrolidine-urea derivatives, proceeds with good diastereoselectivity. sioc.ac.cn Similarly, chiral bispidine-based diamine catalysts promote these additions to give products with diastereomeric ratios (d.r.) as high as 99:1. rsc.org The catalyst's structure creates a well-defined chiral pocket that directs the approach of the nucleophile to the acceptor, favoring the formation of one diastereomer over the other.

The following table presents data on the diastereoselective Michael addition of ketones to benzylidenemalonate derivatives.

Michael AcceptorNucleophileCatalyst TypeYield (%)d.r. (syn:anti)ee (syn, %)Reference
Dimethyl 2-(4-nitrobenzylidene)malonateCyclohexanonePyrrolidine-ureaUp to 9995:595 sioc.ac.cn
Dimethyl 2-(4-nitrobenzylidene)malonateCyclopentanoneBispidine-based diamine9699:195 rsc.org
Diethyl 2-benzylidenemalonateCyclohexanone(S)-2-((naphthalen-2-ylthio)methyl)pyrrolidine95>95:596 ntnu.edu.tw
Dimethyl 2-(4-chlorobenzylidene)malonateCyclohexanoneBispidine-based diamine9898:296 rsc.org
Influence of Substrate Structure on Stereoselectivity

The electronic properties of the this compound substrate play a critical role in its reactivity and the stereochemical outcome of the Michael addition. The electrophilicity of the β-carbon is paramount for the reaction to proceed efficiently. Unsubstituted this compound can be a poor electrophile and may be unreactive under certain organocatalytic conditions.

Research has shown that incorporating an electron-withdrawing group, such as a nitro group, at the para-position of the benzylidene ring significantly enhances the substrate's reactivity. This electronic modification increases the electrophilicity of the Michael acceptor. For instance, in the addition of 2,4-pentanedione catalyzed by bifunctional thioureas, this compound proved to be completely unreactive. In contrast, its analogue, dimethyl 2-(4-nitrobenzylidene)malonate, demonstrated improved reactivity and furnished the Michael adduct with significant enantioselectivity (up to 73% ee). This enhanced reactivity is attributed to the increased positive charge density on the β-carbon, making it more susceptible to nucleophilic attack. This modification allows the catalyst-mediated pathway to effectively compete with and dominate any non-stereoselective background reactions.

Mechanistic Insights into Michael Addition Pathways

Understanding the mechanism of the Michael addition to this compound is essential for rational catalyst design and reaction optimization. Studies have focused on elucidating the catalytic cycles, modeling transition states, and explaining the observed selectivity.

Proposed Catalytic Cycles

For bifunctional organocatalysts like thiourea-amines, a generally accepted catalytic cycle involves a dual-activation mechanism.

Nucleophile Activation: The basic amine moiety of the catalyst deprotonates the nucleophile (e.g., a ketone or dicarbonyl compound), increasing its nucleophilicity and generating an enolate or enamine intermediate.

Electrophile Activation: Simultaneously, the thiourea moiety of the catalyst acts as a hydrogen-bond donor, binding to one or both of the carbonyl oxygen atoms of the this compound. This hydrogen bonding polarizes the α,β-unsaturated system, lowering its LUMO energy and increasing the electrophilicity of the β-carbon.

Stereocontrolled C-C Bond Formation: The activated nucleophile and electrophile, held in close proximity and with a specific orientation within the chiral catalyst scaffold, undergo the Michael addition. The steric and electronic features of the catalyst direct the attack to one of the two prochiral faces of the Michael acceptor, establishing the product's stereochemistry.

Product Release and Catalyst Regeneration: After the C-C bond formation, the product dissociates from the catalyst, and the catalyst is regenerated to enter the next cycle.

A similar cycle is proposed for the base-catalyzed aza-Michael addition of azoles, where an inorganic base like Cs₂CO₃ deprotonates the azole, which then attacks the benzylidenemalonate acceptor. nih.gov

Transition State Models

The stereoselectivity of the Michael addition is determined in the C-C bond-forming step, and its transition state (TS) has been the subject of investigation. For reactions catalyzed by bifunctional thioureas, a ternary complex involving the catalyst, the nucleophile, and the electrophile is proposed.

In this model, the thiourea's N-H groups form a bidentate hydrogen bond with a carbonyl oxygen of the this compound, locking it into a specific conformation. The protonated amine moiety of the catalyst forms an ionic bond with the enolate nucleophile. This organized assembly ensures a highly ordered transition state where the nucleophile's trajectory of attack is strictly controlled. The facial selectivity arises from the steric hindrance imposed by the catalyst's chiral backbone, which makes one of the diastereomeric transition states significantly lower in energy than the other. Computational studies and kinetic isotope effects on related Michael additions support that C-C bond formation is the rate-determining and stereodetermining step in the catalytic cycle. rsc.org

Regioselectivity and Chemoselectivity

The Michael addition to this compound is an inherently regioselective reaction. Nucleophilic attack occurs exclusively at the β-carbon of the α,β-unsaturated system (1,4-conjugate addition) rather than at the carbonyl carbon (1,2-addition). This selectivity is due to the formation of a thermodynamically more stable enolate intermediate, which is stabilized by resonance involving both ester groups. The final 1,5-dicarbonyl product is the result of the tautomerization of this enolate.

An interesting case of regioselectivity arises in the aza-Michael addition of nucleophiles with multiple potential reaction sites, such as benzotriazole. The reaction of benzotriazole with this compound, catalyzed by Cs₂CO₃, yields a mixture of two constitutional isomers. nih.gov Nucleophilic attack can occur from either the N1 or N2 position of the benzotriazole ring, leading to two different regioisomeric products. The N1-substituted product is typically formed as the major isomer. nih.govresearchgate.net

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of Michael additions to this compound, this becomes relevant when the nucleophile possesses other electrophilic or nucleophilic sites. The reaction conditions and catalyst can be tuned to ensure that the desired conjugate addition occurs selectively over other potential side reactions.

The table below shows the product distribution in the regioselective aza-Michael addition of benzotriazole.

NucleophileMichael AcceptorConditionsProduct(s)Yield Ratio (N1:N2)Total Yield (%)Reference
1H-BenzotriazoleDimethyl 2-benzylidenemalonateCs₂CO₃, THF, 25°CN1 and N2 Adducts3.2 : 175 (57% N1, 18% N2) nih.gov

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, featuring an electron-deficient carbon-carbon double bond, is an excellent candidate for participation as the 2π-electron component in several types of cycloadditions.

[3+2] Cycloadditions with Dipolarophiles (e.g., Nitrones, Azides)

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. chesci.comorganic-chemistry.org The mechanism is a concerted, pericyclic process involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile). organic-chemistry.org

Reactions with Nitrones : Nitrones serve as 1,3-dipoles in cycloadditions with alkenes to yield isoxazolidine (B1194047) rings. wikipedia.orgchemtube3d.com The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory. For electron-poor alkenes such as this compound, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. wikipedia.org This interaction typically favors the formation of the 4-substituted isoxazolidine product. wikipedia.org While the reaction can be concerted, stepwise mechanisms have been computationally studied, particularly in polar solvents. acs.org

Reactions with Azides : Organic azides can also function as 1,3-dipoles, reacting with dipolarophiles to form triazole derivatives. mdpi.com With alkenes, the reaction yields triazolines. The reaction proceeds readily with electron-deficient alkenes. researchgate.net Similar to nitrones, the reaction is a concerted process, and the use of catalysts is often employed to control regioselectivity and increase reaction rates, particularly when using alkynes as dipolarophiles. researchgate.net

Due to the electron-withdrawing nature of the two ester groups, this compound is an activated dipolarophile and is expected to react efficiently with 1,3-dipoles like nitrones and azides to form the corresponding five-membered heterocyclic products.

Based on the performed searches, no specific examples or research data could be found for the [4+2] cycloaddition reactions of this compound with β-styrylmalonates (Section 3.3.2.1) or for its specific use in the formation of cyclohexadienols via Diels-Alder type reactions (Section 3.3.2.2).

[4+2] Cycloadditions (Diels-Alder Type)

Radical Reactions Involving this compound

This compound is also a competent acceptor in radical addition reactions due to its electrophilic double bond. Various radical initiation systems can be employed to generate alkyl radicals that subsequently add across the C=C bond.

Free Radical Initiation Systems (e.g., Dimethylzinc (B1204448), Triethylborane)

Dimethylzinc : The combination of dimethylzinc (Me₂Zn) and air serves as an effective system for initiating radical reactions. This method has been used for the radical addition of ethers to a derivative of this compound. In a study investigating asymmetric radical additions, bis(8-phenylmenthyl) benzylidenemalonate was used as the radical acceptor. The reaction, initiated by dimethylzinc and a controlled amount of air, resulted in the formation of the ether adduct with a high degree of stereoselectivity.

SubstrateRadical SourceInitiation SystemDiastereomeric Ratio
bis(8-phenylmenthyl) benzylidenemalonateEthersDimethylzinc / Air93:7

This table summarizes the reported diastereoselectivity in the radical addition of ethers to a chiral benzylidenemalonate, initiated by dimethylzinc and air.

Triethylborane (B153662) : Triethylborane (Et₃B) is another widely used radical initiator. In the presence of alkyl iodides (RI), triethylborane facilitates the generation of alkyl radicals. Research has shown that the treatment of this compound with an alkyl iodide and triethylborane leads to the formation of both β-monoalkylated and α,β-dialkylated products. This suggests a mechanism where the initial conjugate addition of an alkyl radical is followed, in some instances, by a second radical addition at the α-position. The coordination ability of the Lewis acid (in this case, the boron center) to the carbonyl oxygen of the malonate is a key factor in activating the substrate towards attack by the nucleophilic alkyl radical.

Formation of Alkylated and Dialkylated Products

The formation of alkylated and dialkylated products from this compound typically proceeds through a sequential reaction pathway involving a conjugate addition (Michael addition) followed by an alkylation step. As a classic Michael acceptor, this compound is susceptible to nucleophilic attack at the β-carbon of its α,β-unsaturated system. This initial reaction is crucial as it generates a stabilized enolate intermediate, which can then be trapped by an electrophile, such as an alkyl halide, to yield the desired alkylated product.

The process begins with the addition of a suitable nucleophile (a Michael donor) to the carbon-carbon double bond of this compound. A wide range of nucleophiles can be employed, including carbanions (such as those derived from malonic esters or β-ketoesters), organometallic reagents, and heteroatom nucleophiles. This addition breaks the π-bond and forms a new carbon-nucleophile bond at the β-position. The resulting intermediate is a resonance-stabilized enolate, with the negative charge delocalized over the α-carbon and the two carbonyl oxygen atoms of the malonate moiety.

This enolate is a potent nucleophile in its own right and can be subsequently alkylated. The introduction of an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), into the reaction mixture allows for the formation of a new carbon-carbon bond at the α-carbon. This step neutralizes the enolate and yields a tri-substituted, saturated product.

If a second alkylation is desired to form a dialkylated product, the process can be repeated. This requires the presence of an additional acidic proton on the nucleophile's original framework that can be removed by a base to generate a new enolate, which is then exposed to a second alkylating agent. However, for the specific case of this compound, the most common pathway leads to a single alkylation on the α-carbon of the original malonate structure following the initial conjugate addition.

Table 1: Generalized Tandem Conjugate Addition-Alkylation of this compound

Step Reactants Key Intermediate Product Type
1. Conjugate Addition This compound + Nucleophile (Nu⁻) Resonance-Stabilized Enolate Michael Adduct

| 2. Alkylation | Enolate Intermediate + Alkylating Agent (R-X) | - | α-Alkylated Product |

This table represents a generalized, mechanistically sound pathway for forming alkylated products from this compound. Specific yields and conditions vary based on the chosen nucleophile and alkylating agent.

Mechanistic Understanding of Radical Pathways

The reaction of this compound through radical pathways involves the addition of a free radical to the electron-deficient carbon-carbon double bond. Benzylidenemalonates are known to be highly reactive radical acceptors. nih.gov The mechanism follows a standard radical chain reaction model, which consists of three fundamental stages: initiation, propagation, and termination. arkat-usa.org

Initiation: The reaction is initiated by the formation of a radical species (R•) from a radical initiator. This is typically achieved through the homolytic cleavage of a weak bond, often induced by heat or light (photolysis). Common initiators include peroxides or azo compounds like azobisisobutyronitrile (AIBN).

Propagation: This stage consists of two key steps that constitute the chain reaction:

Radical Addition: The initiator radical (R•) adds to the π-system of this compound. This addition is highly regioselective. The radical attacks the β-carbon of the double bond. This regioselectivity is governed by the formation of the most stable possible radical intermediate. Addition at the β-carbon generates a new radical centered on the α-carbon, which is significantly stabilized by resonance with the two adjacent methoxycarbonyl groups. This delocalization of the unpaired electron greatly lowers the energy of the intermediate, making this pathway highly favorable.

Atom or Group Transfer: The stabilized radical intermediate formed in the previous step then abstracts an atom or group from a suitable donor molecule (Y-Z) to form the final product and regenerate a new radical (Z•). This new radical can then participate in the first propagation step, continuing the chain reaction.

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. This can occur through the combination of any two radicals present in the reaction mixture (e.g., R•, the α-carbonyl radical intermediate, or Z•).

Table 2: Key Steps in the Radical Addition to this compound

Stage Description Generalized Reaction
Initiation Formation of an initial radical from an initiator molecule. Initiator → 2 R•
Propagation Step 1 Addition of the radical (R•) to the β-carbon of this compound. R• + Ph-CH=C(CO₂Me)₂ → Ph-CH(R)-C•(CO₂Me)₂
Propagation Step 2 Abstraction of an atom/group (Y) from a donor molecule by the intermediate radical. Ph-CH(R)-C•(CO₂Me)₂ + Y-Z → Ph-CH(R)-CH(Y)(CO₂Me)₂ + Z•

| Termination | Combination of two radical species to form a stable product. | 2 Radicals → Non-radical Product |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of Dimethyl benzylidenemalonate, it is instrumental in confirming its synthesis and studying the mechanisms of reactions in which it participates.

The advent of compact, benchtop low-field NMR spectrometers has revolutionized real-time reaction monitoring in synthetic chemistry. researchgate.netchromatographytoday.com These instruments can be conveniently located in a fume hood, allowing for continuous analysis of a reaction mixture as it proceeds. chromatographytoday.com For reactions involving this compound, such as its synthesis via Knoevenagel condensation or its subsequent participation in Michael additions, low-field NMR offers a direct window into the reaction kinetics.

The process typically involves circulating the reaction mixture through a flow cell within the spectrometer. magritek.com Spectra are acquired at regular intervals, allowing researchers to track the disappearance of reactant signals and the appearance of product signals. chromatographytoday.commagritek.com By integrating the characteristic peaks of this compound and its precursors or products, a kinetic profile of the reaction can be constructed. This data is invaluable for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, as well as for gaining a deeper understanding of the reaction mechanism. researchgate.netnih.gov The ability to obtain quantitative data in real-time without the need for sample workup makes low-field NMR a highly efficient tool for mechanistic elucidation. researchgate.net

X-ray Diffraction for Solid-State Structural Analysis

While NMR spectroscopy provides information about the structure of molecules in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound to understand their conformational preferences and the nature of their intermolecular interactions in the solid state.

The crystal structure of a closely related compound, Dimethyl 2-(4-methylbenzylidene)malonate, provides significant insight into the likely conformation of this compound. researchgate.netnih.gov In the solid state, the molecule is not planar. The benzene (B151609) ring is twisted relative to the malonate moiety. Specifically, the dihedral angles between the benzene ring and the two ester groups of the malonate are 18.60 (7)° and 81.36 (8)°. researchgate.netnih.gov This twisted conformation is a result of minimizing steric strain between the substituents on the double bond. Such analysis is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules.

Table 1: Crystallographic Data for Dimethyl 2-(4-methylbenzylidene)malonate

Parameter Value
Formula C₁₃H₁₄O₄
Molecular Weight 234.24
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.0516 (6)
b (Å) 7.7446 (3)
c (Å) 12.5113 (5)
β (°) 113.727 (1)
Volume (ų) 1246.44 (9)
Z 4

Data sourced from references researchgate.netnih.gov.

The way molecules arrange themselves in a crystal, known as crystal packing, is determined by a network of intermolecular interactions. In the case of Dimethyl 2-(4-methylbenzylidene)malonate, the crystal structure is stabilized by C—H⋯O intermolecular interactions. researchgate.netnih.gov These weak hydrogen bonds form chains of molecules that run parallel to the b-axis of the unit cell. researchgate.netnih.gov Understanding these interactions is key to predicting the physical properties of the crystalline material, such as its melting point and solubility. The study of crystal packing provides a more complete picture of the compound's behavior in the solid state.

Table 2: Mentioned Compounds

Compound Name
This compound

Unraveling the Stereochemistry of this compound: A Computational Perspective

A deep dive into the theoretical underpinnings of this compound's structure and reactivity reveals a molecule of significant stereochemical interest. Advanced computational chemistry techniques, including Density Functional Theory (DFT), have been employed to elucidate its conformational preferences, reaction mechanisms, and the subtle interplay of electronic and steric effects that govern its behavior.

Applications of Dimethyl Benzylidenemalonate in Complex Organic Synthesis

Synthesis of Pharmaceutically Relevant Scaffolds

The reactivity of dimethyl benzylidenemalonate as a Michael acceptor and a partner in cyclization reactions allows for its use in constructing core structures of several important classes of compounds.

Aryl Succinic Acid Synthesis

Aryl succinic acid derivatives are important structural motifs in medicinal chemistry and can be accessed from arylidenemalonic esters like this compound. The synthesis is typically achieved through a two-step process. The first step involves a conjugate addition (Michael addition) of a cyanide ion to the β-carbon of the activated alkene in this compound. This reaction forms a new carbon-carbon bond and generates a cyano-substituted malonic ester intermediate. The subsequent step involves the hydrolysis of both the ester groups and the nitrile group under acidic or basic conditions, followed by decarboxylation, to yield the final aryl succinic acid product.

Step Reaction Type Reagents Intermediate/Product
1Conjugate (Michael) AdditionKCN or NaCNDimethyl 2-benzyl-2-cyanomalonate
2Hydrolysis & DecarboxylationH₃O⁺ or OH⁻, then heat2-Phenylsuccinic acid

Azole Derivatives and Heterocyclic Compounds

This compound is a suitable precursor for the synthesis of certain azole heterocycles, particularly pyrazole (B372694) derivatives. The standard approach involves its reaction with hydrazine (B178648) or its derivatives. nih.govbeilstein-journals.org This transformation proceeds via an initial Michael addition, where the nitrogen nucleophile of hydrazine attacks the electron-deficient double bond of the benzylidenemalonate. nih.gov This is followed by an intramolecular cyclization through the condensation of the second nitrogen atom with one of the ester carbonyls, leading to a pyrazolidinone intermediate. Subsequent dehydration and tautomerization or oxidation can lead to the formation of the aromatic pyrazole ring. This method provides a direct route to highly functionalized pyrazoles.

Table 2: Synthesis of Pyrazole Derivatives

Starting Materials Reaction Sequence Resulting Scaffold

Pyrrolizine Compounds

The pyrrolizine skeleton is a core component of numerous alkaloids with a wide range of biological activities. Research has demonstrated that substituted dimethyl 2-benzylidenemalonate derivatives can be used to construct the 3-oxo pyrrolizine skeleton. In a notable synthetic approach, the reaction involves a Gadolinium(III) triflate (Gd(OTf)₃) catalyzed addition of pyrrole (B145914) to a substituted dimethyl 2-benzylidenemalonate. This reaction forms a 2-alkylated pyrrole derivative, which serves as a key intermediate. This intermediate then undergoes an intramolecular cyclization to afford diastereoselective 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives in good to high yields.

β-Carbolines

β-Carbolines are a large group of indole (B1671886) alkaloids with significant pharmacological properties, including sedative, anxiolytic, and antitumor activities. nih.govnih.gov The synthesis of the β-carboline scaffold is a well-explored area of organic chemistry. Prominent synthetic strategies typically involve the Pictet-Spengler reaction, which utilizes tryptophan or tryptamine (B22526) derivatives as key starting materials. nih.govsciforum.net While this compound is a versatile synthetic tool, a direct and established pathway for the construction of the core β-carboline framework using this compound as a primary building block is not prominently documented in the chemical literature.

Flavagline Natural Products

Flavaglines, also known as rocaglamides, are a class of natural products characterized by a complex cyclopenta[b]benzofuran skeleton. nih.gov These compounds exhibit potent anticancer and antiviral activities. nih.gov The biosynthesis and total synthesis of flavaglines are understood to proceed through a pathway involving the cycloaddition of a flavonoid precursor and a cinnamic acid derivative. nih.govnih.gov Based on a review of established synthetic routes, the use of this compound as a key starting material for constructing the flavagline core is not a documented strategy.

Development of Biologically Active Molecules

The synthetic utility of this compound is directly linked to the development of biologically active molecules, as the scaffolds it helps generate are well-recognized pharmacophores.

Pyrrolizine-based molecules have shown diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. The ability to synthesize substituted pyrrolizine cores from this compound opens an avenue for creating novel analogs for drug discovery programs.

Pyrazole derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs. Molecules containing the pyrazole ring system are known to act as inhibitors for various enzymes and display a wide range of activities, including analgesic, anti-inflammatory, and antimicrobial effects. nih.gov The synthesis of functionalized pyrazoles from this compound provides a route to new compounds with potential therapeutic value.

Aryl succinic acids and their derivatives can serve as intermediates in the synthesis of more complex molecules and have been explored for their potential in developing drugs for metabolic and neurological disorders.

Inhibitors of Biological Pathways (e.g., TLR4 Signaling)

This compound and its analogs have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling. clockss.orgresearchgate.net TLR4 is a key receptor in the innate immune system that, when activated by ligands such as lipopolysaccharide (LPS) from Gram-negative bacteria, can trigger a cascade of inflammatory responses. lookchem.comnih.gov Dysregulation of this pathway is implicated in various inflammatory diseases, making TLR4 an important therapeutic target. researchgate.netsigmaaldrich.com

A series of arylidene malonate derivatives, including this compound, have been synthesized and evaluated for their ability to inhibit LPS-induced inflammation in macrophage cells. clockss.org Research has shown that certain analogs can significantly suppress the production of key pro-inflammatory mediators, as detailed in the table below. clockss.orgresearchgate.net Molecular docking simulations suggest that these compounds bind to the LPS-binding site of the TLR4-MD-2 complex, effectively blocking the receptor and preventing the downstream signaling that leads to the release of inflammatory cytokines. clockss.org

Table 1: Inhibitory Effects of an Arylidene Malonate Lead Compound on LPS-Induced Inflammatory Mediators

Inflammatory MediatorFunctionObservationCitation
Nitric Oxide (NO) Signaling molecule in inflammationProduction suppressed in the nanomolar to low-micromolar range. clockss.orgresearchgate.net
Tumor Necrosis Factor-α (TNF-α) Pro-inflammatory cytokineProduction suppressed in the nanomolar to low-micromolar range. clockss.orgresearchgate.net
Interleukin-1β (IL-1β) Pro-inflammatory cytokineProduction suppressed in the nanomolar to low-micromolar range. clockss.orgresearchgate.net
Nuclear Factor-kappaB (NF-κB) Transcription factor for inflammatory genesProduction suppressed in the nanomolar to low-micromolar range. clockss.orgresearchgate.net

This inhibitory activity demonstrates the potential of this compound scaffolds in developing novel therapeutic agents for inflammatory conditions. researchgate.net

Role as a Versatile Building Block in Multicomponent Reactions

The chemical architecture of this compound, characterized by an electron-deficient double bond, makes it an excellent Michael acceptor. This property allows it to react with a wide range of nucleophiles, positioning it as a versatile building block in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic structures. researchgate.net

Synthesis of 4H-Pyrans

This compound is a key component in the synthesis of 4H-pyran derivatives. These compounds are typically assembled through a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. orgsyn.orgmasterorganicchemistry.com In this process, the this compound is often formed in situ through a Knoevenagel condensation between the aromatic aldehyde and dimethyl malonate. The resulting α,β-unsaturated system then undergoes a Michael addition with the enolate of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the final 4H-pyran ring system. masterorganicchemistry.com

Formation of Octahydroquinolines

The synthesis of octahydroquinoline frameworks can be achieved through a cascade reaction involving the Michael addition of an enamine to an α,β-unsaturated carbonyl compound. Enamines, which are readily formed from the reaction of a ketone with a secondary amine, are effective carbon nucleophiles. researchgate.net this compound serves as an ideal Michael acceptor in this context. The proposed reaction pathway involves the nucleophilic attack of the enamine on the electron-deficient double bond of this compound. The resulting intermediate can then undergo intramolecular cyclization and subsequent hydrolysis of the iminium ion during workup to furnish the substituted octahydroquinoline core.

Production of Diindolylmethanes

While diindolylmethanes (DIMs) are traditionally synthesized by the acid-catalyzed reaction of indoles with aldehydes, an alternative route utilizes this compound as a substrate. This method proceeds through a double Michael addition mechanism. clockss.org In the presence of an acid catalyst, two molecules of indole add sequentially to the double bond of this compound. The first Michael addition of indole generates an intermediate, which is still an activated Michael acceptor. A second molecule of indole then adds to this intermediate, resulting in the formation of a novel diindolylmethane derivative that retains the malonate moiety on the central methylene bridge. clockss.org This approach provides access to structurally unique DIMs that are not accessible through conventional aldehyde-based methods.

Emerging Applications in Materials Science

The unique electronic structure of this compound has led to its exploration in the field of materials science, particularly for applications in optics and organic electronics.

Organic Semiconductors and Light-Emitting Materials

The structure of this compound features a conjugated system, where the π-electrons of the benzene (B151609) ring are delocalized across the carbon-carbon double bond to the electron-withdrawing carbonyl groups of the malonate unit. This extended π-system is responsible for its distinct photophysical properties.

Organic conjugated molecules based on the this compound scaffold have been synthesized and investigated as advanced optical materials. These materials exhibit strong absorption bands in the ultraviolet to blue light region of the electromagnetic spectrum, which arise from π–π* and intramolecular charge transfer (ICT) transitions. By modifying the aromatic substituents, the absorption and emission properties can be fine-tuned. For instance, increasing the electron-donating ability of substituents on the benzylidene ring can cause a bathochromic (red) shift in the emission wavelength.

These compounds demonstrate good thermal stability and photostability, making them suitable for practical applications. Their ability to absorb high-energy blue light has led to their successful incorporation into optical films for anti-blue light lenses, highlighting their potential as functional materials for optical technologies. The inherent conjugated system and tunable photophysical properties suggest that this compound derivatives are promising candidates for broader applications as organic semiconductors and components in light-emitting devices.

Table 2: Photophysical Properties of a Dimethyl Malonate-Based Conjugated Molecule (TM5)

PropertyMeasurementSignificanceCitation
Absorption Spectrum 360–450 nmStrong absorption in the blue light region.
Transition Type Intramolecular Charge Transfer (ICT) mixed with π–π*Governs the optical and electronic properties.
Application Anti-blue light optical filmsDemonstrates excellent performance in blocking harmful blue light.
Photostability SatisfactoryEssential for long-term performance in optical devices.

Green Chemistry Principles in Dimethyl Benzylidenemalonate Research

Development of Sustainable Synthetic Protocols

The cornerstone of synthesizing dimethyl benzylidenemalonate is the Knoevenagel condensation, a reaction that typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. Traditional methods often rely on volatile organic solvents and homogeneous basic catalysts, which can be hazardous and difficult to recover. Sustainable protocols aim to mitigate these issues by exploring alternative reaction media and catalytic systems.

One of the key areas of development is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. Research into aqueous Knoevenagel condensations has shown promise, although often for related compounds like benzylidenemalononitrile (B1330407). For instance, studies have demonstrated that the reaction of benzaldehyde (B42025) with malononitrile (B47326) can proceed in water, sometimes even without a catalyst, to afford high yields of the corresponding product. These findings provide a strong impetus for developing similar aqueous systems for the synthesis of this compound.

Furthermore, the use of microwave irradiation as an energy source represents another sustainable approach. Microwave-assisted synthesis can significantly reduce reaction times, increase product yields, and often allows for solvent-free conditions, thereby aligning with several green chemistry principles. While specific data for this compound is emerging, the successful application of microwave technology to a wide range of Knoevenagel condensations suggests its high potential in this area.

Solvent-Free Reaction Conditions

Eliminating the use of organic solvents is a primary goal in green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. Solvent-free, or neat, reaction conditions offer significant advantages, including reduced environmental pollution, lower costs, and simplified product isolation procedures.

The Knoevenagel condensation for producing benzylidene derivatives has been successfully conducted under solvent-free conditions, often with the aid of a solid catalyst. Grinding the reactants together, sometimes with a catalytic amount of a solid base, can initiate the reaction. For example, the reaction between aromatic aldehydes and active methylene compounds has been efficiently carried out by grinding with basic alumina. This mechanochemical approach avoids the need for solvents and often leads to high product yields in short reaction times.

While detailed studies specifically documenting the solvent-free synthesis of this compound are not abundant, the general success of this methodology for the Knoevenagel condensation provides a solid foundation for its application. The data from related reactions, as shown in the table below, highlights the potential of this approach.

Table 1: Examples of Solvent-Free Knoevenagel Condensations

Aldehyde Active Methylene Compound Catalyst Reaction Conditions Yield (%)
Benzaldehyde Malononitrile Basic Alumina Grinding, Room Temp. High

Use of Eco-Friendly Catalysts (e.g., Bentonitic Clay)

The development of heterogeneous, reusable, and non-toxic catalysts is a critical aspect of green organic synthesis. In the context of the Knoevenagel condensation, a variety of eco-friendly catalysts have been investigated to replace traditional homogeneous bases like piperidine (B6355638) and pyridine.

Bentonitic clay, a naturally occurring and abundant material, has emerged as a promising eco-friendly catalyst for various organic transformations, including the Knoevenagel condensation. Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites, as well as its layered structure which can facilitate reactions. Bentonite (B74815) is non-toxic, inexpensive, and can often be reused after simple work-up procedures, making it an attractive green alternative.

Research has shown that bentonite clay can effectively catalyze the condensation of aldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) in aqueous media. researchgate.net The use of such natural clays (B1170129) aligns perfectly with the principles of green chemistry by utilizing a renewable and benign catalytic material. While specific yield and reaction time data for the synthesis of this compound using bentonite clay is a subject of ongoing research, the positive results in related reactions strongly support its potential.

Other green catalysts explored for Knoevenagel condensations include agro-waste extracts, such as water extracts of banana peel or papaya bark ash, which are not only renewable but also biodegradable. These catalysts have been shown to be effective for the synthesis of benzylidenemalononitrile derivatives, achieving good to excellent yields at room temperature. orgsyn.org

Table 2: Application of Eco-Friendly Catalysts in Knoevenagel-Type Reactions

Catalyst Aldehyde Active Methylene Compound Solvent Yield (%)
Bentonite Clay Aromatic Aldehydes Ethyl Cyanoacetate Water Good to Excellent
Water Extract of Banana Peel Benzaldehyde Malononitrile Water High

The exploration of these green chemistry principles in the synthesis of this compound is paving the way for more sustainable and environmentally responsible chemical production. Future research will likely focus on optimizing these methods to achieve high yields and selectivity, further establishing the role of green chemistry in the synthesis of important chemical intermediates.

Future Research Directions and Unexplored Avenues

Expanding the Scope of Asymmetric Transformations

While significant progress has been made in the asymmetric functionalization of dimethyl benzylidenemalonate, particularly through Michael additions, there remains considerable scope for expansion. Future research will likely focus on the development of catalytic systems that can achieve high enantioselectivity in a broader range of transformations. One promising avenue is the application of novel N-heterocyclic carbene (NHC) organocatalysts, such as those derived from triazolium salts, which have shown potential in asymmetric intermolecular Stetter reactions of similar arylidene malonates. rwth-aachen.de The exploration of cascade reactions initiated by an asymmetric transformation of this compound could lead to the rapid construction of complex chiral molecules from simple precursors.

Furthermore, the development of enantioselective reactions that proceed through different mechanisms, such as [3+2] or [4+2] cycloadditions, would significantly broaden the range of accessible chiral scaffolds. Research into catalysts that can effectively control the stereochemistry of these higher-order cycloadditions involving this compound as a key component is a logical next step.

Novel Catalytic Systems for Enhanced Selectivity

The quest for catalysts with improved activity and selectivity is a perpetual driver of chemical research. For reactions involving this compound, future efforts will likely concentrate on the design and synthesis of innovative catalytic systems. This includes the development of next-generation bifunctional catalysts that can co-activate both the electrophile and the nucleophile, thereby achieving greater control over the reaction's stereochemical outcome. For instance, chiral squaramide-based organocatalysts have demonstrated success in promoting stereoselective Michael additions and could be further optimized for substrates like this compound. researchgate.net

Moreover, the application of heterobimetallic complexes, which can act as both a Lewis acid and a Brønsted base, presents another exciting frontier. researchgate.net These systems have the potential to mimic enzymatic catalysis, providing highly organized transition states that can lead to exceptional levels of enantioselectivity in reactions such as the Michael addition of dimethyl malonate to enones. researchgate.net The table below summarizes potential novel catalytic systems and their targeted transformations for this compound.

Catalytic SystemTarget TransformationPotential Advantages
Triazolium-derived N-Heterocyclic Carbenes Asymmetric Stetter ReactionAccess to novel chiral products
Bifunctional Squaramide Catalysts Enantioselective Michael AdditionHigh stereocontrol through dual activation
Heterobimetallic Complexes (e.g., Ga-Na-BINOL) Asymmetric Conjugate AdditionMimics enzymatic activity for high enantioselectivity
Photoinduced Copper Catalysts Enantioconvergent C-C bond formationUse of light energy to drive novel transformations

Integration into Flow Chemistry Methodologies

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved scalability, and greater control over reaction parameters. nih.govpharmablock.com The integration of reactions involving this compound into flow chemistry setups is a promising area for future research. The use of packed-bed reactors containing immobilized catalysts, for example, would facilitate catalyst recycling and product purification, making synthetic processes more sustainable and cost-effective.

A key area of exploration will be the development of robust heterogeneous catalysts that can maintain their activity and selectivity over extended periods in a flow system. The successful application of a continuous flow setup for the multigram-scale synthesis of a chiral intermediate using dimethyl malonate and a cinnamaldehyde (B126680) derivative highlights the feasibility of this approach for related transformations involving this compound. rsc.org Future work could focus on optimizing reaction conditions such as flow rate, temperature, and pressure to maximize throughput and product yield in the synthesis of key intermediates and active pharmaceutical ingredients.

Exploration of New Reactivity Modes

Beyond its established role as a Michael acceptor and a partner in Knoevenagel condensations, there is potential to uncover new modes of reactivity for this compound. Future research could investigate its participation in unconventional cycloaddition reactions or its use as a precursor to novel reactive intermediates. For instance, exploring its behavior under photoredox or electrochemical conditions could unlock new synthetic pathways that are not accessible through traditional thermal methods.

Inspired by studies on structurally related compounds like dimethyl fumarate, which has been shown to exhibit multiple binding modes with biological macromolecules, future research could explore the non-covalent interactions of this compound. nih.gov Understanding how it interacts with catalyst surfaces or within the pockets of enzymes could lead to the design of new catalysts or biocatalytic processes with enhanced performance. The investigation of its reactivity in multicomponent reactions, where three or more reactants combine in a single operation, is another underexplored avenue that could lead to the efficient synthesis of complex molecular architectures.

Advanced Spectroscopic Studies for In-Situ Monitoring

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts and processes. The application of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound is a critical area for future investigation. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and in-situ mass spectrometry can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways. researchgate.net

For example, monitoring the formation and consumption of key intermediates in a catalytic cycle can help to identify the rate-determining step and any potential catalyst deactivation pathways. Furthermore, the use of techniques like hyperspectral imaging could potentially be adapted to monitor reactions occurring on solid supports or in heterogeneous mixtures, providing spatially resolved chemical information. dntb.gov.ua This detailed mechanistic understanding will be instrumental in optimizing existing synthetic methods and in the development of the next generation of highly efficient and selective transformations involving this compound.

Q & A

Q. Basic Characterization

  • Molecular Formula : C₁₂H₁₂O₄; Molecular Weight : 220.22 g/mol .
  • Melting Point : 27–28°C; Boiling Point : 143–146°C at 2 Torr .
  • Density : 1.179 ± 0.06 g/cm³ (predictive) .
  • Solubility : Highly soluble in toluene, dichloromethane, and THF; sparingly soluble in water.

Application Note : Low melting point necessitates storage at 4°C to prevent degradation.

How does this compound function in Knoevenagel condensations, and what substituent effects influence reactivity?

Intermediate-Level Mechanistic Insight
The α,β-unsaturated ester moiety acts as an electrophilic acceptor in Knoevenagel reactions. Substituents on the benzylidene group modulate reactivity:

  • Electron-Withdrawing Groups (e.g., NO₂) : Enhance electrophilicity, enabling nucleophilic attack at lower temperatures (e.g., 4-nitrobenzylidene derivative reacts at 25°C vs. 40°C for unsubstituted analogs) .
  • Electron-Donating Groups (e.g., OMe) : Reduce reactivity, often requiring harsher conditions (e.g., 80°C, Lewis acids) .

Experimental Design Tip : TLC monitoring (hexane/EtOAc 4:1) helps track reaction progress.

Why is this compound unreactive in organocatalytic Michael additions, and how can this be overcome?

Advanced Reactivity Analysis
The phenyl-substituted benzylidenemalonate exhibits low electrophilicity due to weak polarization of the α,β-unsaturated system, hindering nucleophilic attack in thiourea-catalyzed reactions . Solutions :

Substituent Engineering : Introducing a para-nitro group increases electrophilicity (e.g., dimethyl 2-(4-nitrobenzylidene)malonate achieves 86% ee in Michael additions) .

Alternative Catalysts : Chiral auxiliaries (e.g., RAMP/SAMP hydrazones) or Lewis acids (e.g., TiCl₄) activate the substrate covalently, enabling stereoselective additions (up to 70% ee) .

Data Contradiction Note : Reactivity discrepancies arise from divergent activation strategies (non-covalent vs. covalent) .

How do chiral auxiliaries improve stereoselectivity in conjugate additions to this compound?

Advanced Methodological Approach
Chiral auxiliaries like (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-amine create a covalent chiral environment:

Coordination : The tertiary amine binds to Li⁺, aligning the nucleophile and substrate spatially .

Steric Control : Bulky groups on the auxiliary enforce facial selectivity during nucleophilic attack.

Yield/Stereoselectivity : Achieves 70% ee in acetone additions, outperforming non-covalent catalysts .

Limitation : Auxiliary removal requires additional steps (e.g., hydrolysis), complicating workflows.

What dimerization/elimination pathways occur with this compound, and how do cross-reactions differ?

Advanced Reaction Mechanism
Under TiCl₄ catalysis, this compound undergoes:

Homodimerization : Forms cyclohexadienols via (4+2) annulation (minor pathway, <10% yield) .

Cross-Reactions : With β-styrylmalonates, produces mixed cyclohexadienols (major pathway, 1:2 ratio) due to enhanced electrophilicity of styryl derivatives .

Experimental Insight : NMR monitoring (δ 6.5–7.5 ppm for aromatic protons) identifies product ratios.

How can researchers resolve contradictions in reported reactivity of this compound?

Data Contradiction Analysis
Discrepancies arise from:

Substrate Activation : Hydrazone methodologies vs. thiourea catalysts yield divergent reactivities.

Electrophilicity Tuning : Substituent effects (e.g., nitro vs. methyl) alter transition-state accessibility .

Reaction Conditions : TiCl₄ (80°C) enables dimerization, while RAMP hydrazones (-78°C) favor Michael additions .

Resolution Strategy : Systematically vary catalysts, substituents, and temperatures to map reactivity landscapes.

What solid/vapor reaction applications utilize this compound?

Emerging Applications
this compound reacts with primary alkyl amines in catalyst-free solid/vapor reactions to form fluorescent N-benzylidene-amine derivatives .

  • Method : Expose solid substrate to amine vapor (25°C, 1 atm).
  • Use Case : Fluorescence-based amine detection (λₑₓ = 365 nm, λₑₘ = 450 nm) with nM sensitivity .

Advantage : Eliminates solvent waste, enabling green chemistry applications.

How do computational studies explain substituent effects on this compound’s reactivity?

Computational Insights
DFT calculations reveal:

  • Electrophilicity (ω) : Para-nitro substitution increases ω by 1.5× vs. unsubstituted analogs, lowering LUMO energy (-2.1 eV vs. -1.7 eV) .
  • Transition-State Stabilization : Electron-withdrawing groups reduce activation barriers (ΔΔG‡ ≈ 8 kcal/mol for nitro vs. methyl) .

Experimental Validation : Correlates with observed reaction rates (k = 0.15 min⁻¹ for nitro vs. 0.02 min⁻¹ for methyl) .

What strategies optimize enantioselectivity in asymmetric syntheses using this compound?

Q. Advanced Stereoselective Design

Dual Activation : Combine H-bond donors (e.g., thioureas) with Lewis bases to polarize the substrate and nucleophile .

Dynamic Kinetic Resolution : Use chiral Pd catalysts to racemize intermediates during conjugate additions .

Solvent Effects : Low-polarity solvents (e.g., CH₂Cl₂) enhance stereocontrol by minimizing non-selective background reactions .

Benchmark : 93% ee achieved with bifunctional thiourea-tertiary amine catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.